molecular formula C16H13NO3 B13382426 2-hydroxy-8-methoxy-3-phenyl-1H-quinolin-4-one

2-hydroxy-8-methoxy-3-phenyl-1H-quinolin-4-one

Cat. No.: B13382426
M. Wt: 267.28 g/mol
InChI Key: SPRCUPYOSOLXHB-UHFFFAOYSA-N
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Description

4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinolinone core with hydroxy, methoxy, and phenyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst.

    Introduction of Substituents: The hydroxy, methoxy, and phenyl groups can be introduced through various substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while phenylation might involve a Suzuki coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The quinolinone core can be reduced to a quinoline using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Substitution: Sodium hydride, DMF (Dimethylformamide), elevated temperature.

Major Products

    Oxidation: Formation of 4-keto-8-methoxy-3-phenyl-2(1H)-quinolinone.

    Reduction: Formation of 4-hydroxy-8-methoxy-3-phenylquinoline.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinolinone derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to other biologically active quinolinones.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The hydroxy and methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolinone: Lacks the methoxy and phenyl groups.

    8-methoxyquinolinone: Lacks the hydroxy and phenyl groups.

    3-phenylquinolinone: Lacks the hydroxy and methoxy groups.

Uniqueness

4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone is unique due to the combination of hydroxy, methoxy, and phenyl substituents, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

4-hydroxy-8-methoxy-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-12-9-5-8-11-14(12)17-16(19)13(15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRCUPYOSOLXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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